molecular formula C9H21Cl2N3O B2419785 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride CAS No. 2548984-91-2

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride

Cat. No.: B2419785
CAS No.: 2548984-91-2
M. Wt: 258.19
InChI Key: SGMPWWZUFGZWLL-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O. It is a derivative of piperidine, a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . Piperidine derivatives are known for their significant pharmacological activities and are present in various classes of pharmaceuticals .

Scientific Research Applications

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Piperidine derivatives are found in many pharmaceuticals and can have a variety of effects, ranging from neurological to antimicrobial .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and effects. Given the prevalence of piperidine derivatives in pharmaceuticals, it’s possible that this compound could have medicinal or biological applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride are not yet fully understood. It is known that piperidine derivatives, to which this compound belongs, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that piperidine derivatives can have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that piperidine derivatives can have a wide range of effects over time, including impacts on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that piperidine derivatives can have a wide range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that piperidine derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that piperidine derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is known that piperidine derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride typically involves the reaction of piperidine derivatives with urea under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

    Piperine: An alkaloid with antioxidant and anticancer properties.

    Evodiamine: Known for its antiproliferative effects.

    Matrine: Exhibits antimicrobial and anticancer activities.

Uniqueness

1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is unique due to its specific chemical structure and the presence of the urea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,1,3-trimethyl-3-piperidin-4-ylurea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-4-6-10-7-5-8;;/h8,10H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMPWWZUFGZWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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